N'-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide
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Overview
Description
N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is a chemical compound with a complex structure that includes an acetyl group, a methylphenyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide typically involves the reaction of 4-methylphenylhydrazine with acetylacetone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazine ring. The final step involves the acetylation of the hydrazide group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide: Similar in structure but with different functional groups.
N-acetyl-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide: Contains a methoxy group instead of a methyl group.
N-acetyl-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide: Contains a chloro group instead of a methyl group.
Uniqueness
N’-acetyl-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-acetyl-1-(4-methylphenyl)-4-oxopyridazine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-3-5-11(6-4-9)18-8-7-12(20)13(17-18)14(21)16-15-10(2)19/h3-8H,1-2H3,(H,15,19)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSVATSUYMGIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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